molecular formula C14H12ClF3N4OS B1489504 N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide CAS No. 1656294-82-4

N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B1489504
CAS No.: 1656294-82-4
M. Wt: 376.8 g/mol
InChI Key: GKBBHCLITIWLAM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 4-chlorophenyl group and a 1-methyl-4-(trifluoromethyl)pyrrole moiety. Its structure combines electron-withdrawing groups (e.g., -Cl, -CF₃) and a heterocyclic pyrrole ring, which may influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-methyl-4-(trifluoromethyl)pyrrole-3-carbonyl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N4OS/c1-22-6-10(11(7-22)14(16,17)18)12(23)20-21-13(24)19-9-4-2-8(15)3-5-9/h2-7H,1H3,(H,20,23)(H2,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBBHCLITIWLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)C(F)(F)F)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be categorized based on its structural components:

  • Chlorophenyl group : Known for its role in enhancing biological activity.
  • Trifluoromethyl pyrrole : This moiety is significant for its influence on the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of hydrazine derivatives, including those similar to this compound. For instance, derivatives with similar structures have shown activity against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria.

CompoundMIC (µM) against M. tuberculosisMIC (µM) against M. avium
Compound A125250
Compound B250500
N-(4-chlorophenyl)-2-{...}TBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the degradation of neurotransmitters, making their inhibition relevant for conditions like Alzheimer's disease.

In a study evaluating related hydrazinecarboxamides, compounds exhibited moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . This suggests that this compound may possess similar inhibitory capabilities.

Case Studies and Research Findings

  • Antimycobacterial Activity :
    • In vitro studies have demonstrated that certain hydrazine derivatives can inhibit Mycobacterium tuberculosis strains effectively, with some derivatives showing MIC values as low as 125 µM .
  • Neuroprotective Potential :
    • The inhibition of AChE by compounds with similar structures suggests potential neuroprotective effects, which have been explored in the context of neurodegenerative diseases .
  • Antioxidant Activity :
    • Related compounds have shown antioxidant properties, indicating a broader therapeutic potential beyond antimicrobial and enzyme inhibition .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide exhibit significant anticancer properties. Studies have shown that hydrazone derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study highlighted the effectiveness of hydrazone derivatives in targeting specific cancer pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research has demonstrated that hydrazinecarbothioamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pharmacological Applications

CB1 Receptor Inhibition
this compound has been investigated for its role as a cannabinoid receptor 1 (CB1R) inhibitor. The inhibition of CB1R is associated with weight management and metabolic regulation, making this compound a candidate for obesity treatment. Studies have shown that selective CB1R antagonists can lead to significant weight loss and improved metabolic profiles in animal models .

Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may possess neuroprotective qualities. Research indicates that certain hydrazine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of a related hydrazine derivative in vitro and in vivo. The results showed a dose-dependent inhibition of cancer cell lines, with significant tumor regression observed in xenograft models .

Case Study 2: Weight Management
In another study focusing on obesity treatment, a derivative of this compound was tested for its effects on body weight and metabolic parameters in obese mice. The findings indicated substantial reductions in body weight and improvements in lipid profiles after treatment with the compound .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several analogs, differing primarily in substituents on the aryl or heterocyclic groups. Key examples include:

Compound Name Key Substituents Molecular Weight Functional Groups Reference
N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide Pyridine ring 335.79 Hydrazinecarbothioamide, pyridinyl
N-(4-chlorophenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide Pyrazole ring (5-methyl, 3-CF₃) 391.80 Hydrazinecarbothioamide, pyrazolyl
AS8: 2-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(4-chlorophenyl)hydrazinecarbothioamide Quinazolinone ring, benzyl group 436.90 Hydrazinecarbothioamide, quinazolinone

Key Observations :

  • Replacement of the pyrrole ring with pyridine (e.g., ) reduces steric bulk, which may affect binding to enzymatic targets .
Physicochemical Properties

Solubility :

  • N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide exhibits temperature-dependent solubility in PEG 400 + water mixtures, ranging from 0.12 mg/mL (298.15 K) to 1.45 mg/mL (338.15 K) . Similar trends are expected for the target compound due to shared hydrazinecarbothioamide and aryl groups.
  • The trifluoromethyl-pyrrole moiety in the target compound may reduce aqueous solubility compared to pyridine analogs but enhance solubility in organic solvents like DMSO .

Thermodynamic Behavior :

  • Enthalpy-driven dissolution is observed in PEG co-solvent systems for analogs, suggesting endothermic processes dominate solubility .

Preparation Methods

General Synthetic Approach

The synthesis of N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide generally proceeds through the following key steps:

The synthesis is often performed under mild conditions using ethanol or methanol as solvents. Catalysts such as triethylamine or acidic catalysts (e.g., hydrochloric acid) may be employed to facilitate condensation and cyclization steps, enhancing reaction rates and product yields.

Detailed Synthetic Route and Reaction Conditions

A representative synthetic route, adapted from recent literature on related hydrazinecarbothioamide derivatives, involves the following sequence:

Step Reactants Conditions Description
1 4-chlorophenyl hydrazine + carbonyl intermediate (e.g., pyrrole-3-carboxylic acid derivative) Ethanol or methanol solvent, room temperature to reflux, catalytic triethylamine or acid catalyst Formation of hydrazinecarbothioamide intermediate by condensation
2 Intermediate + trifluoromethyl-substituted pyrrole carbonyl chloride or equivalent Mild heating, solvent: ethanol/methanol, catalyst if needed Carbonylation step to attach the pyrrole moiety
3 Purification Recrystallization or chromatographic methods Isolation of pure this compound

The reactions are typically monitored by spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the formation of the target compound and intermediates.

Catalysts and Solvent Effects

  • Catalysts : Triethylamine is commonly used as a base catalyst to promote nucleophilic substitution and condensation reactions. Acid catalysts like hydrochloric acid can also be used to facilitate cyclization and condensation steps.
  • Solvents : Ethanol and methanol are preferred solvents due to their ability to dissolve both organic reactants and intermediates, mild polarity, and ease of removal after reaction completion.

Reaction Optimization and Yield Considerations

  • Mild reaction temperatures (room temperature to reflux) help minimize side reactions and degradation.
  • Use of catalytic amounts of acid or base improves reaction kinetics.
  • Purification methods such as recrystallization from suitable solvents ensure high purity, which is critical for subsequent biological evaluation.

Representative Research Findings on Synthesis

While direct literature specifically detailing the synthesis of this compound is limited, related hydrazinecarbothioamide derivatives have been synthesized using similar protocols:

  • Hydrazinecarbothioamide derivatives have been prepared by condensation of hydrazine carbothioamides with α-haloketones or hydrazonoyl chlorides in ethanol under reflux with triethylamine as catalyst.
  • The reaction schemes involve nucleophilic substitution and cyclization steps, often proceeding smoothly under mild conditions.
  • Spectroscopic data (IR, NMR, MS) confirm the structural integrity of the synthesized compounds.
  • The presence of trifluoromethyl and chlorophenyl groups influences the reactivity and biological activity of the final compounds.

Summary Table: Key Parameters in Preparation

Parameter Details
Starting materials 4-chlorophenyl hydrazine, trifluoromethyl-substituted pyrrole carbonyl derivatives
Solvents Ethanol, methanol
Catalysts Triethylamine (base), hydrochloric acid (acid)
Temperature Room temperature to reflux (~78°C for ethanol)
Reaction time Several hours (typically 2–6 h)
Purification Recrystallization, chromatography
Characterization IR, NMR (1H, 13C), Mass Spectrometry, Elemental Analysis

This synthesis methodology aligns with standard organic synthesis practices for hydrazinecarbothioamide compounds and is supported by recent research on related azolylhydrazonothiazoles and hydrazonothiazoles with biological activities. The mild conditions and use of common solvents and catalysts make this approach practical for laboratory-scale preparation and further pharmacological investigation.

Q & A

How can researchers optimize the synthesis of N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide for improved yield and purity?

Basic Research Question
Methodological Answer:
The synthesis can be optimized by:

  • Controlled stoichiometry : Ensuring precise molar ratios of reactants (e.g., hydrazinecarbothioamide and acylating agents) to minimize side reactions .
  • Reaction conditions : Refluxing in ethanol or methanol under inert atmosphere (N₂/Ar) to enhance reaction efficiency .
  • Workup protocols : Neutralization with dilute acetic acid to precipitate the product, followed by recrystallization from ethanol/water mixtures to improve purity .
  • Catalyst screening : Testing bases like sodium hydroxide or pyridine to accelerate coupling reactions .

What analytical techniques are most reliable for confirming the molecular structure of this compound?

Basic Research Question
Methodological Answer:
A multi-technique approach is critical:

  • Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of the molecular geometry, including bond lengths and angles (e.g., torsional angles in the hydrazinecarbothioamide moiety) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Identify proton environments (e.g., NH groups at δ 10–12 ppm) and carbonyl signals (C=O at ~165–170 ppm) .
    • FT-IR : Detect characteristic vibrations (e.g., C=S at ~1250 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

How can researchers design experiments to evaluate the solubility of this compound in co-solvent systems?

Basic Research Question
Methodological Answer:

  • Shake-flask method : Saturate the compound in PEG 400/water or propylene glycol/water mixtures at controlled temperatures (298.15–338.15 K) .
  • UV-Vis spectroscopy : Quantify solubility via absorbance calibration curves at λmax (~290–320 nm) .
  • Thermodynamic modeling : Use the van’t Hoff equation to calculate Gibbs free energy (ΔG°) and enthalpy (ΔH°) of dissolution, identifying entropy-driven vs. enthalpy-driven solubility .

How should researchers address contradictions in reported antimicrobial activity data across studies?

Advanced Research Question
Methodological Answer:
Discrepancies may arise due to:

  • Strain variability : Test against standardized microbial panels (e.g., ATCC strains) and report minimum inhibitory concentrations (MICs) with CLSI guidelines .
  • Compound purity : Validate purity (>95%) via HPLC before biological assays .
  • Experimental controls : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls to rule out excipient effects .
  • Statistical analysis : Apply ANOVA or non-parametric tests to assess significance across replicates .

What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

Advanced Research Question
Methodological Answer:

  • Substituent variation : Synthesize derivatives with modified groups (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering the pyrrole ring’s substituents) .
  • Biological profiling : Test analogs against enzyme targets (e.g., dihydrofolate reductase for antimicrobial activity) or cancer cell lines .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .

How can conflicting spectral data (e.g., NMR vs. XRD) be resolved during structural characterization?

Advanced Research Question
Methodological Answer:

  • Dynamic effects in NMR : Consider tautomerism or conformational flexibility (e.g., rotation around the C–N bond in the hydrazine moiety) that may obscure NMR signals .
  • XRD validation : Use SC-XRD as the gold standard for solid-state structure, comparing bond distances/angles to DFT-optimized geometries .
  • Solution-state analysis : Employ variable-temperature NMR or DOSY to assess aggregation or solvent interactions .

What mechanistic approaches are suitable for studying the biological activity of this compound?

Advanced Research Question
Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., β-lactamases or topoisomerases) using fluorogenic substrates .
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress in bacterial cells .
  • Proteomics : Perform LC-MS/MS to identify protein targets in microbial lysates after compound treatment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide

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